N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide
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Overview
Description
“N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide” is a compound that is available from suppliers such as AA BLOCKS and ChemBridge Corporation . It is known by registry numbers ZINC000003156172 .
Synthesis Analysis
Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .Molecular Structure Analysis
The molecular formula of “this compound” is C16H18N4O2S . Its molecular weight is 330.4 . The structure of benzotriazole features two fused rings . Its five-membered ring can in principle exist as tautomers .Chemical Reactions Analysis
Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12(2)16(18-23(21,22)13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)17-19-20/h3-12,16,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRYDNVUAFHQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NS(=O)(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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